5-Bromo-2-(cyclohexanecarboxamido)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related bromo-substituted benzoic acid derivatives involves multi-step chemical reactions, starting from readily available materials. For instance, a practical industrial-scale synthesis of a closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, utilized dimethyl terephthalate as the starting material. This compound, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, was prepared through a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the complexity and versatility of synthetic approaches to bromo-substituted benzoic acids (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of bromo-substituted benzoic acid compounds reveals interactions that influence their crystalline arrangement and stability. For example, in the case of 2-Amino-5-bromopyridine–benzoic acid, hydrogen bonds between the carboxylic group of benzoic acid molecules and neighboring molecules form a two-dimensional network, stabilizing the crystal structure through weak C—H⋯O hydrogen bonds (Hemamalini & Fun, 2010).
Chemical Reactions and Properties
Bromo-substituted benzoic acids participate in various chemical reactions, highlighting their reactivity and functionalization potential. For instance, the palladium acetate-catalyzed cyclization reaction of allenoic acids in the presence of allenes showcases the ability to form complex structures, such as furan-2(5H)-one derivatives, demonstrating the chemical versatility of bromo-substituted compounds (Gu et al., 2007).
Scientific Research Applications
Synthesis and Characterization
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, related to 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, is a key intermediate for the synthesis of SGLT2 inhibitors used in diabetes therapy. This research demonstrates a scalable industrial process for producing this compound using dimethyl terephthalate as the starting material (Zhang et al., 2022).
Biological Activity
- A study on the synthesis of the 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) coordinate complex revealed its antifungal activity against A. Niger and antibacterial activity against S. Aurores and E. Coli (Jaber, Kyhoiesh, & Jawad, 2021).
Self-Assembly and Nanostructures
- The study of a bifunctional molecule 5-bromo-2-hexadecyloxy-benzoic acid, similar in structure to 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, revealed its ability to form two-dimensional self-assembled nanostructures influenced by intermolecular halogen and hydrogen bonds (Wu et al., 2017).
Crystallographic Analysis
- Crystallographic studies of benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, provide insights into their molecular structure, electrostatic potential, and intermolecular interactions, which are crucial for understanding their behavior in various applications (Pramanik et al., 2019).
Antiviral Properties
- Synthesized derivatives of benzoic acid, including 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showed antiviral activity against Herpes simplex and vaccinia viruses, highlighting potential therapeutic applications (Selvam et al., 2010).
Solubility Analysis
- Research on the solubility of 3-bromo-2-methyl benzoic acid in various solvents provides valuable data for pharmaceutical formulation and chemical process design, potentially applicable to structurally similar compounds like 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (Gu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(cyclohexanecarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAFDAGXBATNNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352507 |
Source
|
Record name | 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclohexanecarboxamido)benzoic acid | |
CAS RN |
312279-64-4 |
Source
|
Record name | 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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